Voruciclib
Overview
Description
Voruciclib is an orally administered, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with potential to treat both hematological malignancies and solid tumors . It is currently in clinical development for acute myeloid leukemia (AML) and B-cell malignancies .
Chemical Reactions Analysis
Voruciclib has been shown to potently block CDK9, the transcriptional regulator of MCL-1 . It represses the expression of MCL-1 in multiple models of diffuse large B-cell lymphoma (DLBCL) .Scientific Research Applications
Specific Scientific Field
Hematology, specifically the treatment of hematologic malignancies such as B-Cell Lymphoma (NHL) and Acute Myeloid Leukemia (AML) .
Summary of the Application
Voruciclib, a potent oral CDK9 inhibitor, has been shown to indirectly downregulate Mcl-1 protein levels and synergize with venetoclax in preclinical models in lymphoid and myeloid malignancies . It is currently being evaluated in a Phase 1 trial for patients with relapsed or refractory (R/R) AML .
Methods of Application
The study followed a 3+3 design and Dose-Limiting Toxicities (DLTs) were assessed in Cycle 1. Voruciclib was administered daily continuously at a starting dose of 50 mg on a 28-day cycle (Cohort I). After 2 DLTs were observed at 100 mg in AML patients, dosing was changed to daily on days 1-14 on a 28-day cycle (Cohort II) .
Results or Outcomes
Application in Acute Myeloid Leukemia (AML)
Specific Scientific Field
Hematology, specifically the treatment of Acute Myeloid Leukemia (AML) .
Summary of the Application
Voruciclib, an oral, selective CDK inhibitor, has been shown to enhance cell death induced by the Bcl-2 selective inhibitor Venetoclax in AML .
Methods of Application
Voruciclib is differentiated by its potent inhibition of CDK9 compared to other CDK inhibitors. This selectivity may potentially circumvent toxicities resulting from inhibition of non-CDK targets like MAK and ICK that are inhibited by flavopiridol .
Results or Outcomes
Voruciclib has been shown in vitro to promote apoptosis and decrease Mcl-1 expression levels in chronic lymphocytic leukemia (CLL) cells and inhibit tumor growth in mouse xenograft models of diffuse large B-cell lymphoma (DLBCL) in combination with venetoclax .
Application in Solid Tumors
Specific Scientific Field
Oncology, specifically the treatment of solid tumors .
Summary of the Application
Voruciclib is currently being evaluated in a Phase 1 trial for patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). Applications in solid tumors are also being considered where MYC is dysregulated .
Results or Outcomes
The results or outcomes of Voruciclib’s application in solid tumors are not yet available as it is currently under evaluation .
Application in B-Cell Malignancies
Specific Scientific Field
Hematology, specifically the treatment of B-Cell Malignancies .
Summary of the Application
Voruciclib, a potent oral CDK9 inhibitor, has been shown to indirectly downregulate Mcl-1 protein levels and synergize with venetoclax in preclinical models in lymphoid and myeloid malignancies . It is currently being evaluated in a Phase 1 trial for patients with relapsed or refractory (R/R) B-Cell Lymphoma (NHL) .
Methods of Application
The study followed a 3+3 design and Dose-Limiting Toxicities (DLTs) were assessed in Cycle 1. Voruciclib was administered daily continuously at a starting dose of 50 mg on a 28-day cycle (Cohort I). After 2 DLTs were observed at 100 mg in AML patients, dosing was changed to daily on days 1-14 on a 28-day cycle (Cohort II) .
Results or Outcomes
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRAKIAJJGMM-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Voruciclib | |
CAS RN |
1000023-04-0 | |
Record name | Voruciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voruciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORUCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.